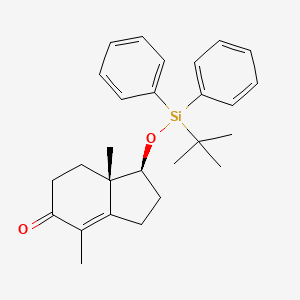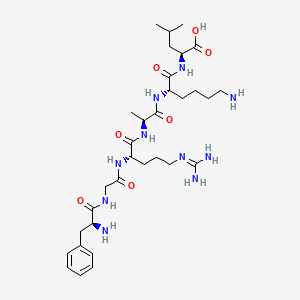![molecular formula C42H36N6O B12527003 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine CAS No. 686780-97-2](/img/structure/B12527003.png)
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings
Métodos De Preparación
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Aplicaciones Científicas De Investigación
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine has diverse applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and electron transfer processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic cycles or biological interactions .
Comparación Con Compuestos Similares
Similar compounds include:
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in coordination chemistry.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Known for its applications in materials science and as a ligand in metal complex formation.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Utilized in similar research areas, particularly in studying metal-ligand interactions.
The uniqueness of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
686780-97-2 |
|---|---|
Fórmula molecular |
C42H36N6O |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H36N6O/c1-2-3-4-13-22-49-34-24-30(32-26-39(35-14-5-9-18-43-35)47-40(27-32)36-15-6-10-19-44-36)23-31(25-34)33-28-41(37-16-7-11-20-45-37)48-42(29-33)38-17-8-12-21-46-38/h5-12,14-21,23-29H,2-4,13,22H2,1H3 |
Clave InChI |
QYEWVFJHNTUANU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


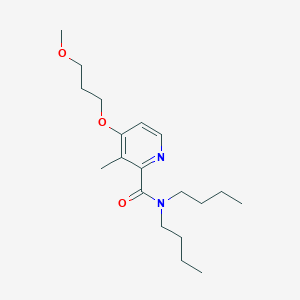
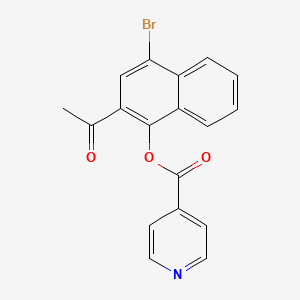
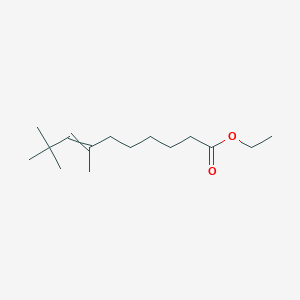

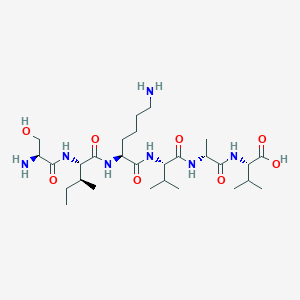
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)

